

A Comparative Spectroscopic Analysis of 6-Hydroxyhexanal and Its Derivatives

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Compound of Interest

Compound Name: 6-Hydroxyhexanal

Cat. No.: B3051487

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This guide provides a detailed comparative analysis of the spectroscopic properties of **6-hydroxyhexanal** and its key derivatives, 6-hydroxyhexanoic acid and 6-oxohexanal. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these compounds.

Disclaimer: Experimental spectroscopic data for 6-oxohexanal is not readily available in public databases. The data presented for this compound is predicted based on its chemical structure and spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-hydroxyhexanal**, 6-hydroxyhexanoic acid, and 6-oxohexanal.

Table 1: ^1H NMR Spectroscopic Data (Predicted/Experimental)

Compound	Proton Assignment	Chemical Shift (ppm)	Multiplicity	Notes
6-Hydroxyhexanal	H1 (-CHO)	~9.7	Triplet	Predicted
	H6 (-CH ₂ OH)	~3.6	Triplet	Predicted
	H2 (-CH ₂ CHO)	~2.4	Multiplet	Predicted
	H5 (-CH ₂ CH ₂ OH)	~1.6	Multiplet	Predicted
	H3, H4 (-CH ₂ -)	~1.4-1.5	Multiplet	Predicted
	-OH	Variable	Singlet (broad)	Predicted
6-Hydroxyhexanoic Acid	H6 (-CH ₂ OH)	~3.5	Triplet	Predicted[1]
	H2 (-CH ₂ COOH)	~2.2	Triplet	Predicted[1]
	H5 (-CH ₂ CH ₂ OH)	~1.5	Multiplet	Predicted[1]
	H3, H4 (-CH ₂ -)	~1.3-1.4	Multiplet	Predicted[1]
	-OH, -COOH	Variable	Singlet (broad)	Predicted[1]
6-Oxohexanal	H1 (-CHO)	~9.8	Triplet	Predicted
	H2 (-CH ₂ CHO)	~2.5	Multiplet	Predicted
	H5 (-CH ₂ CO-)	~2.7	Triplet	Predicted
	H3, H4 (-CH ₂ -)	~1.7	Multiplet	Predicted
	H6 (-CH ₃)	~2.1	Singlet	Predicted

Table 2: ¹³C NMR Spectroscopic Data (Experimental/Predicted)

Compound	Carbon Assignment	Chemical Shift (ppm)	Source
6-Hydroxyhexanal	C1 (-CHO)	~202.5	Experimental
C6 (-CH ₂ OH)	~62.0	Experimental	
C2	~43.5	Experimental	
C5	~32.0	Experimental	
C3	~25.0	Experimental	
C4	~21.5	Experimental	
6-Hydroxyhexanoic Acid	C1 (-COOH)	~180.0	Experimental[2]
C6 (-CH ₂ OH)	~62.5	Experimental[2]	
C2	~34.0	Experimental[2]	
C5	~32.5	Experimental[2]	
C3	~25.5	Experimental[2]	
C4	~24.5	Experimental[2]	
6-Oxohexanal	C1 (-CHO)	~202.0	Predicted
C6 (-CO-)	~209.0	Predicted	
C2	~43.0	Predicted	
C5	~38.0	Predicted	
C3 or C4	~24.0	Predicted	
C4 or C3	~22.0	Predicted	

Table 3: Infrared (IR) Spectroscopy Data (Experimental/Predicted)

Compound	Functional Group	Absorption Range (cm ⁻¹)	Notes
6-Hydroxyhexanal	O-H stretch (alcohol)	~3350 (broad)	Experimental
C-H stretch (alkane)	~2850-2950	Experimental	
C=O stretch (aldehyde)	~1720 (strong)	Experimental	
6-Hydroxyhexanoic Acid	O-H stretch (carboxylic acid)	~2500-3300 (very broad)	Experimental
O-H stretch (alcohol)	~3350 (broad)	Experimental	
C-H stretch (alkane)	~2850-2950	Experimental	
C=O stretch (carboxylic acid)	~1710 (strong)	Experimental	
6-Oxohexanal	C-H stretch (alkane)	~2850-2950	Predicted
C=O stretch (aldehyde)	~1725 (strong)	Predicted	
C=O stretch (ketone)	~1715 (strong)	Predicted	

Table 4: Mass Spectrometry (MS) Data (Experimental/Predicted)

Compound	Molecular Weight	Key Fragments (m/z)	Ionization Method	Notes
6-Hydroxyhexanal	116.16 g/mol	Predicted: [M-H ₂ O] ⁺ (98), [M-C ₂ H ₄ O] ⁺ (72), [M-C ₃ H ₆ O] ⁺ (58)	ESI/GC-MS	Predicted[3]
6-Hydroxyhexanoic Acid	132.16 g/mol	Experimental: 114, 101, 83, 74, 69, 55	GC-MS (EI)	Experimental[4]
6-Oxohexanal	114.14 g/mol	Predicted: [M] ⁺ (114), [M-H ₂ O] ⁺ (96), [M-CO] ⁺ (86), [M-C ₂ H ₄] ⁺ (86), [M-CH ₃ CO] ⁺ (71), [M-C ₃ H ₅ O] ⁺ (59)	ESI/GC-MS	Predicted

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz (or higher) NMR spectrometer.
 - Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1-5 s

- Pulse width: 30-45°
- Spectral width: -2 to 12 ppm
- Temperature: 298 K
- Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz (or higher) NMR spectrometer.
 - Parameters:
 - Number of scans: 1024 or more
 - Relaxation delay: 2-10 s
 - Pulse width: 30-45°
 - Spectral width: -10 to 220 ppm
 - Decoupling: Proton-decoupled
 - Referencing: Chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, an Attenuated Total Reflectance (ATR) accessory was used.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹

- Resolution: 4 cm^{-1}
- Number of scans: 16-32
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

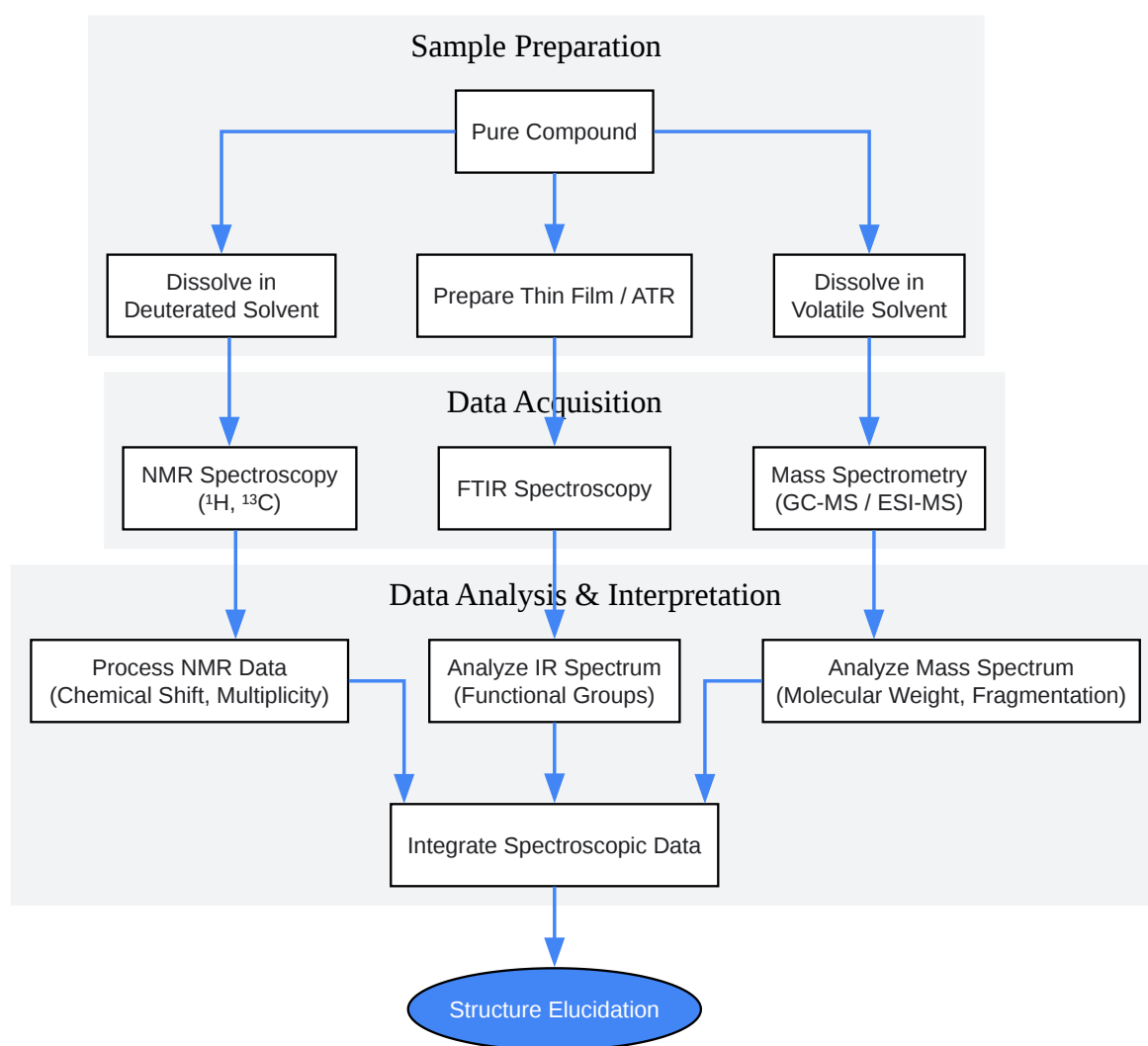
- Sample Preparation: Samples were prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: 1 μL of the sample solution was injected in split or splitless mode.
 - Temperature Program: A suitable temperature gradient was used to separate the components, for example, starting at 50°C and ramping to 250°C.
 - MS Ionization: Electron Impact (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-400.
- Electrospray Ionization-Mass Spectrometry (ESI-MS):
 - Infusion: The sample solution was directly infused into the ESI source via a syringe pump.
 - Ionization Mode: Positive or negative ion mode was selected based on the analyte's properties.
 - Mass Analyzer: Quadrupole, TOF, or Orbitrap.

- Mass Range: m/z 50-500.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound.

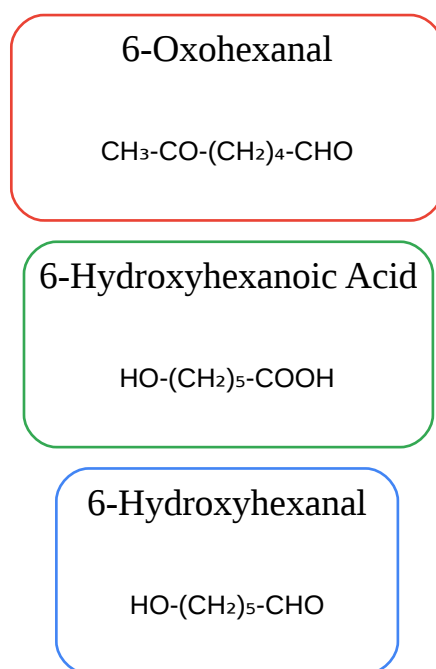


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Caption: Workflow for Spectroscopic Analysis.

Chemical Structures

The following diagram shows the chemical structures of **6-hydroxyhexanal** and its derivatives.



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Caption: Chemical Structures.

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